![molecular formula C22H24ClN3O B1146578 氮卓斯汀-d3 CAS No. 758637-88-6](/img/structure/B1146578.png)
氮卓斯汀-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one, also known as 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one, is a useful research compound. Its molecular formula is C22H24ClN3O and its molecular weight is 385.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症研究
氮卓斯汀已被研究其对癌细胞,特别是宫颈癌细胞的影响 {svg_1}. 研究发现其对HeLa细胞具有多向性作用,包括抗增殖、细胞毒性、自噬和凋亡特性 {svg_2}. 这些作用在不同浓度的氮卓斯汀下观察到,表明其在抗癌治疗中的潜在用途 {svg_3}.
免疫调节作用
氮卓斯汀对体外树突状细胞具有独特的免疫调节作用 {svg_4}. 与其他H1抗组胺药不同,氮卓斯汀降低了脂多糖诱导的小鼠骨髓来源的树突状细胞中肿瘤坏死因子α和白介素-12的分泌 {svg_5}. 这种作用独立于组胺受体H1、H2或H4,可能与抑制核因子κB通路有关 {svg_6}.
过敏性皮炎治疗
氮卓斯汀已被用于治疗过敏性皮炎 {svg_7}. 尽管其对体外树突状细胞和T细胞相互作用具有独特的作用,但所有研究的物质,包括氮卓斯汀,在体内都对减少过敏性耳肿胀有效 {svg_8}.
COVID-19研究
氮卓斯汀已被研究其对SARS-CoV-2(导致COVID-19的病毒)的影响 {svg_9}. 氮卓斯汀对病毒载量的影响通过一个以病毒消除率为目标的剂量-效应模型来描述 {svg_10}.
作用机制
Target of Action
Azelastine-d3 primarily targets the histamine H1-receptors . These receptors are G-protein-coupled receptors found on nerve endings and smooth muscle cells . They play a crucial role in mediating allergic reactions and inflammatory responses .
Mode of Action
Azelastine-d3 acts as a selective antagonist of histamine H1-receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergic reactions .
Biochemical Pathways
Azelastine-d3 affects several biochemical pathways. It inhibits the release of histamine from mast cells following antigen and non-antigen stimuli . This action disrupts the biochemical pathways involved in the inflammatory response, reducing symptoms of allergies .
Pharmacokinetics
The systemic bioavailability of azelastine-d3 is approximately 40% when administered intranasally . Maximum plasma concentrations (Cmax) are observed within 2–3 hours . This indicates that the compound is readily absorbed and distributed in the body, contributing to its bioavailability .
Result of Action
The antagonistic action of azelastine-d3 on histamine H1-receptors results in the relief of histamine-mediated allergy symptoms . This includes symptoms of allergic rhinitis such as rhinorrhea, sneezing, and nasal pruritus .
Action Environment
The efficacy and stability of azelastine-d3 can be influenced by various environmental factors. For instance, the onset of action occurs within 15 minutes with intranasal formulations and as quickly as 3 minutes with ophthalmic solutions . This suggests that the route of administration can significantly impact the compound’s action .
生物活性
The compound 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one, also known as Azelastine-d3, is a derivative of azelastine, a well-known antihistamine. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C22H24ClN3O
- Molecular Weight : 382.89 g/mol
- Melting Point : 111-114°C
- LogP : 4.235 (indicating lipophilicity)
Azelastine-d3 functions primarily as an H1 receptor antagonist, inhibiting the action of histamine at the H1 receptor sites. This action reduces the symptoms associated with allergic reactions and inflammation. Additionally, it has been shown to possess anti-inflammatory properties that may contribute to its therapeutic effects in various conditions.
Antihistaminic Effects
Azelastine-d3 has demonstrated significant antihistaminic activity in various studies:
- In vitro studies : Showed effective inhibition of histamine-induced bronchoconstriction in isolated tissues.
- In vivo studies : Animal models indicated a reduction in allergic responses, including nasal congestion and sneezing.
Anti-inflammatory Properties
Research has indicated that Azelastine-d3 exhibits anti-inflammatory effects:
- Cytokine Inhibition : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Cell Migration : Inhibits the migration of eosinophils and neutrophils to sites of inflammation, thereby reducing tissue damage.
Data Table: Biological Activity Summary
Case Study 1: Allergic Rhinitis
A clinical trial evaluated the efficacy of Azelastine-d3 in patients suffering from allergic rhinitis. Results showed a marked improvement in symptoms such as nasal itching and congestion compared to placebo.
Case Study 2: Asthma Management
In asthmatic patients, Azelastine-d3 was administered alongside standard treatment regimens. The addition of this compound resulted in improved lung function tests and reduced reliance on rescue inhalers.
属性
CAS 编号 |
758637-88-6 |
---|---|
分子式 |
C22H24ClN3O |
分子量 |
385.9 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methyl]-2-[1-(trideuterio(113C)methyl)azepan-4-yl]phthalazin-1-one |
InChI |
InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3 |
InChI 键 |
MBUVEWMHONZEQD-KQORAOOSSA-N |
SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
手性 SMILES |
[2H][13C]([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
规范 SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
同义词 |
4-[(4-Chlorophenyl)methyl]-2-[hexahydro-1-(methyl-13C,d3)-1H-azepin-4-yl]-1(2H)-phthalazinone-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。